N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as BDDA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is believed to exert its effects through the inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide may lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for the development of anticancer drugs. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide is that it is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation is that it can be difficult to determine the optimal dosage for use in experiments, as there is limited information available on its toxicity and side effects.
Future Directions
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanisms underlying N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide's effects, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and toxicity of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide, which could help to guide its use in laboratory experiments.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. In particular, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-2-4-13(12(18)6-11)21-8-16(20)19-7-10-1-3-14-15(5-10)23-9-22-14/h1-6H,7-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPVJTKOSHHAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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